molecular formula C20H30N4 B12721360 N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine CAS No. 84859-24-5

N,N'-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine

Cat. No.: B12721360
CAS No.: 84859-24-5
M. Wt: 326.5 g/mol
InChI Key: GQYBRDLCYUBXOM-UHFFFAOYSA-N
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Description

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine is a complex organic compound with a molecular formula of C20H30N4. This compound is characterized by its unique structure, which includes two hexahydro-1-methyl-2H-azepin-2-ylidene groups attached to a 1,4-benzenediamine core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with hexahydro-1-methyl-2H-azepin-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst and an organic solvent like toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the azepin-2-ylidene groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine oxide, while reduction could produce a partially reduced derivative.

Scientific Research Applications

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its bioactive properties may be attributed to its ability to interact with biological macromolecules, disrupting their normal function and leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,2-benzenediamine
  • N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,3-benzenediamine

Uniqueness

N,N’-Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)-1,4-benzenediamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its isomers, it exhibits different reactivity and stability, making it particularly valuable in certain applications such as catalysis and material science.

Properties

CAS No.

84859-24-5

Molecular Formula

C20H30N4

Molecular Weight

326.5 g/mol

IUPAC Name

1-methyl-N-[4-[(1-methylazepan-2-ylidene)amino]phenyl]azepan-2-imine

InChI

InChI=1S/C20H30N4/c1-23-15-7-3-5-9-19(23)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16-24(20)2/h11-14H,3-10,15-16H2,1-2H3

InChI Key

GQYBRDLCYUBXOM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCCC1=NC2=CC=C(C=C2)N=C3CCCCCN3C

Origin of Product

United States

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